molecular formula C19H17N3O B569530 1-(3-Azido-3-phenylpropoxy)naphthalene CAS No. 1776071-89-6

1-(3-Azido-3-phenylpropoxy)naphthalene

Cat. No.: B569530
CAS No.: 1776071-89-6
M. Wt: 303.365
InChI Key: XMZZPTLTQYDFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3-Azido-3-phenylpropoxy)naphthalene” is also known as Dapoxetine Azide Analogue . It is used as a working standard or secondary reference standard .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on various chemical databases .

Scientific Research Applications

  • Compounds bearing a naphthalene moiety, such as "1-(3-Azido-3-phenylpropoxy)naphthalene," are used in medical preparations because of their wide spectrum of biological activities and low toxicity. A study synthesized a new series of azoles or azines from the reaction of a key intermediate, 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione, with various reagents under mild conditions. These compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity, showing weak to moderate activities (Reheim, Abdel Hafiz, & Rady, 2021).

  • Another study explored the cyclometalation of arylazo compounds, including 1-phenylazonaphthalene and its derivatives. Cyclopalladation of these azo ligands with Pd(II) acetate or Na2PdCl4 led to complexes with Pd(II) coordinated on the azo Nβ-atom and a Pd-C σ-bond in the naphthalene moiety. This demonstrated the potential of these compounds in developing metal-arene σ-bond complexes, which could have implications in various chemical applications (Klaus & Rys, 1981).

  • Research into the deprotonation of primary and secondary amino groups in compounds such as phenyl-azo naphthalene dyestuffs revealed insights into their metallization with CoII and CoIII ions. This study contributed to a deeper understanding of the chemical behavior of such compounds, with potential implications in dye chemistry and materials science (Schetty, 1969).

  • In another study, 1-azo-2-hydroxy-3-(2.4-dimethylcarboxanilido)-naphthalene-1-(2-hydroxybenzene) was recommended as a new reagent for the spectrophotometric determination of small quantities of magnesium. This highlights the potential application of naphthalene derivatives in analytical chemistry (Mann & Yoe, 1957).

  • A study on the synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine, and pyrazole derivatives, which were synthesized from the reaction of 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione, also revealed the potential medicinal applications of naphthalene derivatives (Abdelreheim, Hafiz, & Rady, 2019).

Mechanism of Action

The mechanism of action of “1-(3-Azido-3-phenylpropoxy)naphthalene” is not specified in the search results. The azido group in the compound could potentially undergo reactions that result in the formation of nitrogen gas, which is a driving force for many reactions .

Properties

IUPAC Name

1-(3-azido-3-phenylpropoxy)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c20-22-21-18(16-8-2-1-3-9-16)13-14-23-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZZPTLTQYDFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.